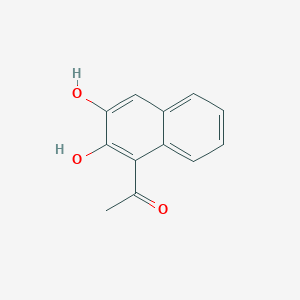
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H10O3 It is a derivative of naphthalene, featuring two hydroxyl groups and an ethanone group attached to the naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the hydroxylation of 1-naphthyl ethanone. This reaction typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions to introduce hydroxyl groups at the 2 and 3 positions of the naphthalene ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve catalytic processes to enhance yield and selectivity. Catalysts such as palladium or platinum on carbon can be used to facilitate the hydroxylation reaction. The reaction conditions are optimized to ensure high purity and efficiency.
化学反应分析
Types of Reactions
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 1-(2,3-dihydroxynaphthalen-1-yl)ethanol.
Substitution: Formation of halogenated derivatives of this compound.
科学研究应用
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1-(2,3-Dihydroxynaphthalen-1-yl)ethanone involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s reactivity and biological activity. The ethanone group can undergo nucleophilic addition reactions, making the compound a versatile intermediate in organic synthesis.
相似化合物的比较
Similar Compounds
1-(3-Hydroxynaphthalen-2-yl)ethanone: Similar structure but with hydroxyl groups at different positions.
1-(1,8-Dihydroxynaphthalen-2-yl)ethanone: Features hydroxyl groups at the 1 and 8 positions.
1-(2-Methyl-1-benzothien-3-yl)ethanone: Contains a benzothiophene ring instead of naphthalene.
Uniqueness
1-(2,3-Dihydroxynaphthalen-1-yl)ethanone is unique due to the specific positioning of its hydroxyl groups, which can significantly influence its chemical reactivity and biological activity. This positioning allows for unique interactions in both chemical reactions and biological systems, making it a valuable compound for various applications.
属性
分子式 |
C12H10O3 |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
1-(2,3-dihydroxynaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H10O3/c1-7(13)11-9-5-3-2-4-8(9)6-10(14)12(11)15/h2-6,14-15H,1H3 |
InChI 键 |
MLNSSNSMQHUHRH-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=C(C(=CC2=CC=CC=C21)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


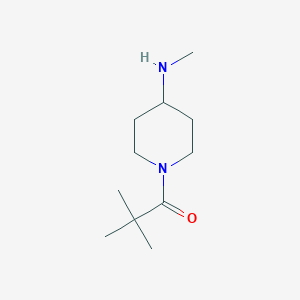
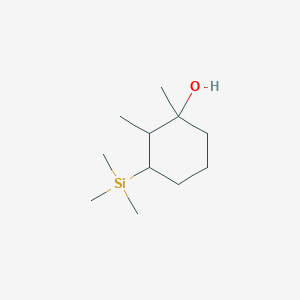

![1,3,9-Triazaspiro[4.7]dodecane-2,4-dione](/img/structure/B11899074.png)
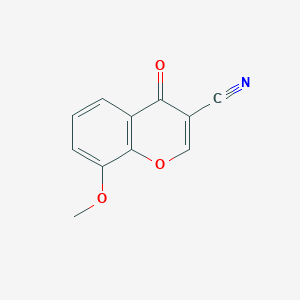

![4-(1H-imidazo[4,5-c]pyridin-2-yl)thiazole](/img/structure/B11899097.png)
![7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B11899099.png)


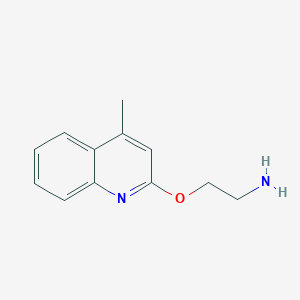
![7-Methoxy-5H-pyrido[3,2-b]indole](/img/structure/B11899120.png)
![6-Bromo-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11899128.png)

